molecular formula C16H13FN4O3 B3014928 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-04-4

4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3014928
CAS RN: 860789-04-4
M. Wt: 328.303
InChI Key: RCQDSUXAXLIJSS-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound that has a wide range of applications in scientific research. It is an important intermediate in organic synthesis and has been used for the synthesis of various compounds with interesting biological activities.

Scientific Research Applications

4-(2-Fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research. It has been used for the synthesis of various compounds with interesting biological activities, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme cyclooxygenase-2. It has also been used for the synthesis of various compounds with anti-tumor activity. In addition, it has been used for the synthesis of various compounds with anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in laboratory experiments include its availability, its low cost, and its ease of synthesis. However, it is important to note that the compound is not water-soluble, and thus it must be dissolved in an organic solvent before use. In addition, the compound is not very stable and must be handled with care.

Future Directions

The potential future directions for 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one include further investigation into its mechanism of action and potential new applications in medicinal chemistry and drug design. In addition, further research is needed to explore the potential of the compound as an inhibitor of other enzymes and its potential as a drug candidate. Additionally, further research is needed to explore the potential of the compound as a tool for studying biological processes. Finally, further research is needed to explore the potential of the compound as a tool for synthesizing novel compounds with interesting biological activities.

Synthesis Methods

Several methods have been developed for the synthesis of 4-(2-fluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The most common method involves the reaction of 2-fluorophenylmagnesium bromide with 4-nitrobenzaldehyde in the presence of a base, such as potassium carbonate or sodium carbonate. The resulting product is then treated with acetic acid to yield the desired compound. Other methods for the synthesis of this compound include the reaction of 2-fluorophenylmagnesium chloride with 4-nitrobenzaldehyde in the presence of a base and the reaction of 2-fluorophenylmagnesium bromide with 4-nitrobenzyl bromide in the presence of a base.

properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c1-11-18-19(10-12-6-8-13(9-7-12)21(23)24)16(22)20(11)15-5-3-2-4-14(15)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQDSUXAXLIJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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